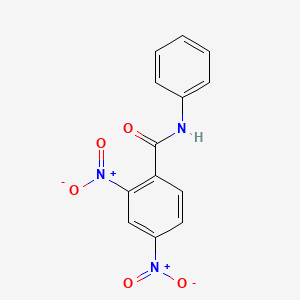![molecular formula C12H30CuN2O6+ B14716581 2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) CAS No. 11065-16-0](/img/structure/B14716581.png)
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is a compound that combines an organic molecule with a copper ion. The organic component, 2-[bis(2-hydroxyethyl)amino]ethanol, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . The copper ion, in its +1 oxidation state, adds unique properties to the compound, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through distillation or crystallization .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia or amines. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) involves its interaction with various molecular targets and pathways. The copper ion can participate in redox reactions, influencing cellular processes and enzyme activities. The organic component can interact with biological membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the copper ion, making it less effective in certain applications.
Diethanolamine: Another similar compound but with different chemical properties and applications.
Ethanolamine: A simpler compound with fewer hydroxyl groups and different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is unique due to the presence of the copper ion, which imparts additional chemical and biological properties. This makes it more versatile and effective in various applications compared to its similar counterparts .
Properties
CAS No. |
11065-16-0 |
|---|---|
Molecular Formula |
C12H30CuN2O6+ |
Molecular Weight |
361.92 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) |
InChI |
InChI=1S/2C6H15NO3.Cu/c2*8-4-1-7(2-5-9)3-6-10;/h2*8-10H,1-6H2;/q;;+1 |
InChI Key |
ILFBEPYIFPYUMG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


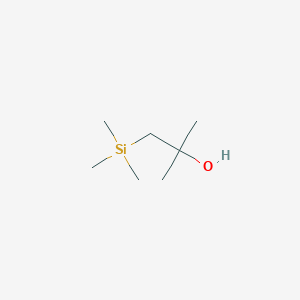
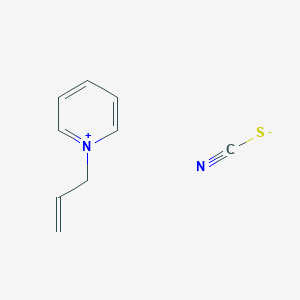
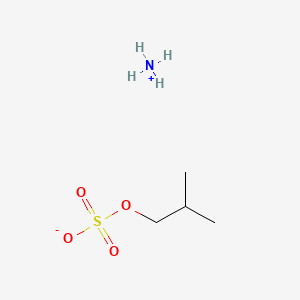

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)


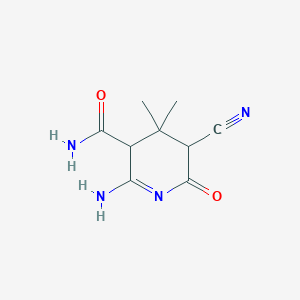


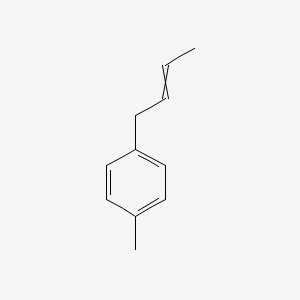
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
